molecular formula C10H11N3O3 B7966004 6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid

6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid

Cat. No.: B7966004
M. Wt: 221.21 g/mol
InChI Key: XOLYPUMXESSTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrrolidine and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring, known for its versatility and biological activity, combined with the pyrimidine ring, which is a common scaffold in many biologically active molecules, makes this compound a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pH, are crucial to ensure the efficient production of the compound. Advanced techniques like continuous flow synthesis may also be employed to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions (e.g., presence of a base or acid catalyst).

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins and enzymes, while the pyrimidine ring can interact with nucleic acids. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

    Pyrrolidine-2,5-diones: These compounds also feature the pyrrolidine ring and are known for their biological activities.

    Pyrimidine-2,4-diones: These compounds share the pyrimidine scaffold and are widely studied for their medicinal properties.

Uniqueness: 6-(Pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid is unique due to the combination of both pyrrolidine and pyrimidine rings in its structure. This dual presence allows for a broader range of biological activities and interactions compared to compounds with only one of these rings. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

6-(pyrrolidine-1-carbonyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-9(13-3-1-2-4-13)7-5-8(10(15)16)12-6-11-7/h5-6H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLYPUMXESSTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.